(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis.Molecular Structure Analysis
This involves studying the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It can include studying the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antioxidant Properties
- Phenylpropanoids, including compounds similar to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, have been isolated from Lindelofia stylosa and demonstrated significant antioxidant activity. These compounds have been tested in various assays like DPPH radical-scavenging and superoxide anion-scavenging (Choudhary et al., 2008).
Anti-cancer Activity
- A series of (E)-1-phenylbut-1-en-3-ones, based on naturally occurring phenylbutenones, were synthesized and tested for cytotoxic activity against the K562 human leukemia cell line. These compounds demonstrated varying degrees of cell growth inhibitory properties (Ducki et al., 1997).
Fluorescence Binding Studies
- Certain p-hydroxycinnamic acid derivatives, structurally related to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, have been synthesized and their interactions with bovine serum albumin were investigated through fluorescence and UV–vis spectral studies. These studies help in understanding the molecular interactions of such compounds (Meng et al., 2012).
Solar Cell Applications
- Research on donor-acceptor organic dyes, structurally similar to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, has shown their application in dye-sensitized solar cells. These compounds have been found to significantly enhance power conversion efficiencies (Robson et al., 2013).
Antibacterial Activity
- Compounds including fatty acid hydrazides and derivatives, structurally similar to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, have been evaluated for their antibacterial activity. Some of these compounds showed good antimicrobial activity against various bacterial strains (Banday et al., 2010).
Structural and Spectroscopic Analysis
- Structural investigations using X-ray crystallography, spectroscopy, and DFT (Density Functional Theory) have been conducted on compounds structurally similar to (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid. These studies provide insights into the molecular structure and bonding characteristics of these compounds (Venkatesan et al., 2016).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It can include information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions. It can include potential applications of the compound, areas of research that need further exploration, and potential improvements to the synthesis method.
properties
IUPAC Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIEONTACSLJA-YGCRUXFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid | |
CAS RN |
195611-82-6 | |
Record name | GW 7604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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